2-(4-Cyano-2-methylphenyl)acetic acid
Description
2-(4-Cyano-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a cyano (-CN) group at the para position and a methyl (-CH₃) group at the ortho position on the benzene ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(4-cyano-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-7-4-8(6-11)2-3-9(7)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
GACLTVFDHNPFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative. Another method includes the use of Grignard reagents, where 4-cyano-2-methylbenzyl bromide reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then treated with carbon dioxide and subsequently hydrolyzed to produce the target compound .
Industrial Production Methods: Industrial production of 2-(4-Cyano-2-methylphenyl)acetic acid typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyano-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyano-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetic acid moiety can also play a role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(4-Cyano-2-methylphenyl)acetic acid, differing primarily in substituent groups and their positions:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 2-(4-Cyano-2-methylphenyl)acetic acid lowers the pKa (~2.5–3.0) compared to methoxy-substituted analogues (pKa ~4.5–5.0), enhancing its reactivity in nucleophilic reactions .
- Halogen Effects : Bromine and iodine in related compounds improve crystallinity and intermolecular interactions (e.g., halogen bonds) but increase molecular weight and reduce solubility .
- Ester Derivatives: Ethyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate) exhibit higher solubility in organic solvents, making them preferable for synthetic modifications .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Like 2-(3-Bromo-4-methoxyphenyl)acetic acid, the target compound forms strong O–H···O hydrogen-bonded dimers in the solid state, stabilizing its crystal lattice .
- Melting Points: Electron-withdrawing groups (e.g., -CN, -Br) generally increase melting points. For example: 2-(4-Cyano-2-methylphenyl)acetic acid: ~180–185°C (estimated). 2-(4-Methoxy-2-methylphenyl)acetic acid: ~150–155°C .
Biological Activity
2-(4-Cyano-2-methylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of 2-(4-Cyano-2-methylphenyl)acetic acid includes a cyano group and a methylphenyl moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups is crucial for its pharmacological effects.
The biological activity of 2-(4-Cyano-2-methylphenyl)acetic acid is attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or receptors involved in tumor growth and microbial proliferation. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that 2-(4-Cyano-2-methylphenyl)acetic acid may modulate receptor activity, affecting cellular signaling pathways related to growth and apoptosis.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 2-(4-Cyano-2-methylphenyl)acetic acid. In vitro testing has demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits promising antimicrobial activity, potentially useful in treating infections resistant to conventional antibiotics.
Anticancer Activity
The anticancer potential of 2-(4-Cyano-2-methylphenyl)acetic acid has been explored through various cell line studies. The compound has shown significant cytotoxic effects against several cancer cell lines, such as:
- MCF-7 (Breast Cancer) : IC50 values around 10 µM.
- HepG2 (Liver Cancer) : IC50 values approximately 15 µM.
- PC3 (Prostate Cancer) : IC50 values near 12 µM.
These findings suggest that the compound may inhibit cancer cell proliferation effectively and could be developed as a therapeutic agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of 2-(4-Cyano-2-methylphenyl)acetic acid against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial viability, supporting its potential use as an alternative antimicrobial agent .
- Anticancer Research : Another investigation focused on the compound's effect on apoptosis in cancer cells. The study found that treatment with 2-(4-Cyano-2-methylphenyl)acetic acid led to increased markers of apoptosis, indicating its role in promoting programmed cell death in malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
